AZ-960 is a selective inhibitor of Janus Kinase 2 (JAK2), a cytoplasmic tyrosine kinase involved in the signaling pathways of various cytokines and growth factors. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies associated with JAK2 mutations, such as myeloproliferative disorders and adult T-cell leukemia/lymphoma. The chemical structure of AZ-960 is characterized by its unique molecular configuration, which contributes to its inhibitory effects on JAK2 activity.
AZ-960 was synthesized by AstraZeneca Research and Development. It belongs to a class of compounds known as small molecule inhibitors, specifically targeting the JAK family of kinases. The compound is classified under the category of biochemicals with a focus on oncology and hematology due to its role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
The synthesis of AZ-960 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. The compound is synthesized from starting materials that undergo various chemical transformations, including amination and cyclization reactions. The specific synthetic route has not been detailed in the available literature, but it is noted that AZ-960 is soluble in dimethyl sulfoxide, which is commonly used for dissolving pharmaceutical compounds for biological assays .
AZ-960 has a molecular formula of C₁₈H₁₈F₂N₄ and a molecular weight of approximately 354.4 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity. The structural representation includes:
The chemical structure can be represented as follows:
AZ-960 primarily functions through competitive inhibition of JAK2, which leads to decreased phosphorylation of downstream signaling molecules such as Signal Transducer and Activator of Transcription proteins (STATs). The compound exhibits a Ki value of 0.45 nM, indicating high potency in inhibiting JAK2 activity in vitro . In cellular assays, AZ-960 has been shown to induce apoptosis in various cancer cell lines by downregulating anti-apoptotic proteins such as Bcl-xL and inhibiting cell cycle progression .
The mechanism by which AZ-960 exerts its effects involves several key processes:
AZ-960 is characterized by the following physical properties:
These properties suggest that AZ-960 can be handled safely under standard laboratory conditions while maintaining stability over time.
AZ-960 has several potential applications in scientific research and clinical settings:
Janus kinase 2 (JAK2) represents a critical intracellular signaling node for hematopoietic cytokines and growth factors. Its constitutive activation, predominantly through the gain-of-function V617F mutation within the pseudokinase (JH2) domain, serves as a primary driver mutation in a majority of BCR-ABL1-negative myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF) [3] [6]. This mutation disrupts the autoinhibitory function of the JH2 domain over the catalytic kinase (JH1) domain, leading to ligand-independent hyperactivation of JAK2 and persistent downstream signaling through STAT (particularly STAT3/5), PI3K/AKT, and MAPK pathways [6] [9]. Consequently, this drives clonal myeloproliferation, bone marrow fibrosis, splenomegaly, and systemic inflammation characteristic of MPNs [3] [10]. The central role of dysregulated JAK2 signaling across MPNs, extending beyond the V617F mutation to include CALR and MPL mutations which also activate JAK2, established it as a compelling therapeutic target for rational drug design [6] [9].
The development of ATP-competitive kinase inhibitors emerged as the dominant strategy to pharmacologically target hyperactive JAK2. These inhibitors bind the highly conserved ATP-binding cleft within the kinase domain (JH1), competing with ATP and preventing the transfer of phosphate groups to substrate proteins, thereby blocking downstream signaling cascades [2]. Early inhibitors like AG490 lacked sufficient potency and selectivity, driving efforts to identify compounds with improved pharmacologic profiles suitable for clinical application [2]. AZ-960 was developed as part of this wave of novel JAK2 inhibitors designed to achieve high potency and selectivity against JAK2 kinase activity.
AZ-960, a pyrazolo nicotinonitrile compound discovered and characterized by AstraZeneca, represents an early, highly potent, and selective ATP-competitive inhibitor of JAK2 kinase activity [1] [2]. Its historical significance lies in being one of the first inhibitors to demonstrate sub-nanomolar potency against JAK2 in enzymatic assays, providing a valuable tool compound for elucidating JAK2 biology and the therapeutic potential of JAK2 inhibition in preclinical models of hematologic malignancies [1] [4]. While superseded in clinical development by other JAK inhibitors like ruxolitinib, fedratinib, and momelotinib, AZ-960 remains a benchmark compound in research for understanding JAK2 pharmacology and signaling [9] [10].
Table 1: Key Driver Mutations Activating JAK2 Signaling in MPNs
Mutation | Gene | Frequency in MPNs | Primary MPN Subtypes Affected | Mechanism of JAK2 Activation |
---|---|---|---|---|
V617F | JAK2 | ~95% PV, 50-60% ET/PMF | PV, ET, PMF | Disrupts JH2 autoinhibition of JH1 kinase domain |
Exon 12 Mutations | JAK2 | 2-3% PV | PV | Enhances JAK2 signaling, likely via impaired regulation |
W515K/L | MPL | 3-5% ET/PMF | ET, PMF | Causes constitutive, ligand-independent receptor activation |
Type 1/2 Indels | CALR | 20-35% ET/PMF | ET, PMF | Alters CALR function, leading to MPL/JAK2 activation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7